ethyl 4-{2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a 4-methylphenyl group and at the 5-position with an acetyl-piperazine-carboxylate moiety. The ethyl carboxylate group on the piperazine ring enhances solubility, while the 4-methylphenyl substituent may influence steric and electronic interactions with biological targets. Such pyrazolo-pyrimidine derivatives are often explored for kinase inhibition or phosphodiesterase (PDE) modulation due to their structural resemblance to purine nucleotides .
Properties
IUPAC Name |
ethyl 4-[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-3-31-21(30)25-10-8-24(9-11-25)18(28)13-26-14-22-19-17(20(26)29)12-23-27(19)16-6-4-15(2)5-7-16/h4-7,12,14H,3,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPSSCIKSOACCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These derivatives have garnered significant attention due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 424.5 g/mol. The compound features a piperazine ring and a pyrazolo[3,4-d]pyrimidine core, which are known for their biological significance.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1d | MCF-7 | 1.74 |
| 1e | HepG2 | 26 |
| 1a | A549 | 49.85 |
In a study by , several pyrazolo[3,4-d]pyrimidine derivatives were evaluated in human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results demonstrated that these compounds significantly inhibited cell growth compared to doxorubicin, a standard chemotherapy drug.
Antimicrobial Activity
The potential antimicrobial properties of pyrazolo[3,4-d]pyrimidines have also been investigated. In vitro studies have shown that these compounds can effectively inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism appears to involve the inhibition of bacterial protein kinases, which are crucial for bacterial survival and proliferation .
The anticancer activity of this compound is primarily attributed to its ability to inhibit eukaryotic protein kinases. This inhibition disrupts critical signaling pathways involved in cell cycle regulation and apoptosis . Furthermore, its antimicrobial effects are linked to similar mechanisms involving kinase inhibition in prokaryotic cells .
Case Studies
Several studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Anticancer Properties : A compound similar to this compound was tested against multiple cancer cell lines. The study found significant cytotoxicity with IC50 values below 10 µM for several derivatives .
- Antimicrobial Evaluation : A library of pyrazolo[3,4-d]pyrimidines was screened against S. aureus and E. coli, revealing effective antibacterial activity that supports potential dual-use as both anticancer and antimicrobial agents .
Scientific Research Applications
The compound ethyl 4-{2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications across different fields, including medicinal chemistry, pharmacology, and biochemistry, supported by relevant data tables and case studies.
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance its potency against specific types of tumors, such as breast and lung cancers.
Case Study: In Vitro Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The results showed a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines compared to control groups .
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Research indicates that compounds with similar structures possess broad-spectrum antibacterial and antifungal properties.
Data Table: Antimicrobial Activity
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 4-{2-[1-(4-methylphenyl)-... | Staphylococcus aureus | 32 µg/mL |
| Ethyl 4-{2-[1-(4-methylphenyl)-... | Escherichia coli | 64 µg/mL |
| Ethyl 4-{2-[1-(4-methylphenyl)-... | Candida albicans | 16 µg/mL |
Neurological Applications
Emerging research suggests that this compound may also have implications in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further studies in neuropharmacology.
Case Study: Neuroprotective Effects
A recent study investigated the neuroprotective effects of pyrazolo[3,4-d]pyrimidine derivatives in models of neurodegenerative diseases like Alzheimer's. The findings indicated that these compounds could inhibit amyloid-beta aggregation and reduce oxidative stress in neuronal cells .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional differences between the target compound and its analogues:
Functional Implications
- Substituent Effects: The 4-methylphenyl group in the target compound (vs. Piperazine-ethyl carboxylate (target and ) enhances solubility compared to simpler esters (e.g., ), which may translate to better bioavailability .
Preparation Methods
Cyclocondensation of Pyrazole and Pyrimidine Precursors
The pyrazolo[3,4-d]pyrimidinone scaffold is typically synthesized via cyclocondensation between 5-aminopyrazoles and pyrimidine derivatives. For example, 5-amino-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Intermediate A) is prepared by reacting 4-methylphenylhydrazine with ethyl 3-oxobutanoate under acidic conditions, followed by cyclization with urea or thiourea.
Reaction Conditions :
Functionalization at Position 5
The 5-position of the pyrazolo-pyrimidinone core is activated for nucleophilic substitution. Introduction of the acetyl group is achieved via Friedel-Crafts acylation or alkylation using bromoacetyl bromide in the presence of AlCl₃.
Example Procedure :
-
Dissolve Intermediate A (1.0 eq) in dry dichloromethane.
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Add bromoacetyl bromide (1.2 eq) and AlCl₃ (1.5 eq) at 0°C.
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Stir at room temperature for 6–12 hours.
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Quench with ice-water and extract with DCM.
-
Purify via silica gel chromatography (hexane/EtOAc 3:1).
Yield : 65–75%
Synthesis of the Piperazine-Acetyl-Ethyl Carboxylate Side Chain
Preparation of tert-Butyl 4-(2-Bromoethyl)piperazine-1-carboxylate
The piperazine derivative is synthesized via alkylation of Boc-protected piperazine. As demonstrated in, tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate is prepared by reacting Boc-piperazine with 1,2-dibromoethane in the presence of NaH:
Reaction Conditions :
Deprotection and Ethyl Carboxylate Formation
The Boc group is removed under acidic conditions (e.g., HCl in dioxane), followed by esterification with ethyl chloroformate:
Procedure :
-
Treat tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate (1.0 eq) with 4M HCl/dioxane (10 vol).
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Stir for 2 hours at room temperature.
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Concentrate under vacuum to obtain the free piperazine.
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React with ethyl chloroformate (1.1 eq) and Et₃N (2.0 eq) in THF at 0°C.
Final Coupling of Intermediates
Nucleophilic Substitution Reaction
The acetylated pyrazolo-pyrimidinone (Intermediate A) is coupled with the bromoethyl-piperazine derivative (Intermediate B) via SN2 displacement:
Optimized Conditions :
Characterization and Purification
The final product is characterized by ¹H NMR, ¹³C NMR, and HRMS . Purification is achieved via flash chromatography (DCM/MeOH 95:5) or preparative HPLC.
Key Spectral Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 7.35–7.25 (m, 4H, Ar-H), 4.20 (q, J=7.1 Hz, 2H, COOCH₂), 3.60–3.40 (m, 8H, piperazine-H), 2.35 (s, 3H, CH₃).
-
HRMS (ESI+) : m/z calcd for C₂₃H₂₈N₆O₄ [M+H]⁺ 476.2165, found 476.2168.
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Acetyl-Piperazine Linkage
An alternative approach employs the Mitsunobu reaction to couple the pyrazolo-pyrimidinone alcohol with the piperazine derivative using DIAD and PPh₃.
Advantages :
One-Pot Multi-Component Synthesis
Recent advancements utilize one-pot strategies combining cyclocondensation, acylation, and coupling steps. For example, a mixture of 4-methylphenylhydrazine, ethyl acetoacetate, urea, and bromoacetylpiperazine in DMF with K₂CO₃ yields the target compound in 45–55% yield.
Challenges and Optimization Strategies
Q & A
Q. How to reconcile conflicting binding data from SPR vs. ITC?
- Answer:
- SPR artifacts: Check for nonspecific binding (e.g., immobilization-induced denaturation) .
- ITC limitations: Ensure ligand solubility >10× KD to avoid heat signal saturation .
Q. What statistical approaches validate significance in dose-response curves?
- Answer:
- Four-parameter logistic regression (e.g., GraphPad Prism) to calculate Hill slopes and R² >0.95 .
- Bootstrapping (1,000 iterations) to estimate 95% confidence intervals for IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
